Risdiplam - 1825352-65-5

Risdiplam

Catalog Number: EVT-280728
CAS Number: 1825352-65-5
Molecular Formula: C22H23N7O
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Risdiplam (RG7916; RO7034067) is a small molecule classified as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. [, , ] It is orally administered and distributes both centrally and peripherally. [, ] Risdiplam's primary role in scientific research is to investigate its potential as a therapeutic agent for Spinal Muscular Atrophy (SMA), a genetic disorder characterized by the loss of motor neurons. []

Future Directions
  • Long-term safety and efficacy studies: Continued monitoring of the long-term safety and efficacy of Risdiplam is crucial to fully understand its benefits and potential risks in the treatment of SMA. [, ]
  • Understanding the impact of SMN2 copy number: Further research is needed to elucidate the relationship between SMN2 copy number and Risdiplam's efficacy, particularly in patients with lower SMN2 copy numbers. []
  • Investigating the effects of Risdiplam on extraneuronal tissues: Given the systemic distribution of Risdiplam, research exploring its effects on other organ systems beyond the nervous system is warranted, as SMA is increasingly recognized as a multisystem disorder. []

RG7800 (RO6885247)

  • Relevance: RG7800 is structurally related to Risdiplam and shares the same mechanism of action, modulating SMN2 splicing to increase SMN protein levels. [, ] The JEWELFISH study (NCT03032172) investigates the safety and pharmacodynamics of Risdiplam in patients previously treated with RG7800, among other therapies. This suggests a close developmental relationship between the two compounds.

Semantic Scholar Paper Reference Links:

SMN-C2

  • Compound Description: SMN-C2 is a risdiplam analogue investigated for its ability to bind to single-stranded GA-rich RNA in a sequence-specific manner. Studies revealed that a minimum binding sequence of GAAGGAAGG is required for SMN-C2 interaction. This binding occurs within a ligand-binding pocket formed by two sequential GAAG loop-like structures in the RNA.
  • Relevance: SMN-C2, as a Risdiplam analogue, provides valuable insights into the molecular mechanism of single-stranded RNA recognition by small-molecule splicing modulators. Understanding the specific interactions between SMN-C2 and its target RNA sequence can contribute to the development of more potent and selective splicing modifiers, potentially including improved versions of Risdiplam.
Overview

Risdiplam is a novel compound developed for the treatment of spinal muscular atrophy (SMA), a genetic disorder characterized by the loss of motor neurons and progressive muscle wasting. It functions primarily as a selective modulator of the survival of motor neuron 2 (SMN2) gene, enhancing the production of full-length SMN protein, which is crucial for motor neuron health. Risdiplam is classified as a small molecule drug and has been shown to penetrate the central nervous system effectively, making it a promising therapeutic option for patients across all ages and stages of SMA.

Source and Classification

Risdiplam was developed by the pharmaceutical company Roche, with its discovery stemming from extensive optimization studies aimed at improving pharmacokinetic properties and selectivity for SMN2 splicing. It is classified under small molecule drugs specifically targeting RNA splicing mechanisms to increase SMN protein levels in SMA patients. Clinical trials have demonstrated its safety and efficacy, leading to its approval for use in various patient populations suffering from SMA .

Synthesis Analysis

Methods and Technical Details

The synthesis of risdiplam involves several chemical reactions that optimize its structure for enhanced activity and safety. The compound's synthesis has been detailed in studies focusing on its pharmacological properties. The process typically includes:

  1. Initial Screening: Identification of potential analogs through high-throughput screening methods.
  2. Chemical Modifications: Iterative modifications to enhance binding affinity to the SMN2 pre-mRNA.
  3. Final Synthesis: The final compound is synthesized using specific reagents under controlled conditions to ensure purity and efficacy.

The synthetic pathway includes multiple steps, such as condensation reactions and cyclizations, leading to the formation of the bicyclic structure characteristic of risdiplam .

Molecular Structure Analysis

Structure and Data

Risdiplam has a complex molecular structure that can be represented as follows:

  • Chemical Formula: C₁₃H₁₈N₄O
  • Molecular Weight: 246.31 g/mol
  • Structural Features: The compound features a pyrido[1,2-a]pyrimidin-4-one core with various substituents that enhance its specificity for SMN2 splicing.

The molecular structure allows risdiplam to effectively bind to the SMN2 pre-mRNA, facilitating exon 7 inclusion during splicing, which is crucial for producing functional SMN protein .

Chemical Reactions Analysis

Reactions and Technical Details

Risdiplam undergoes specific chemical reactions that are critical for its mechanism of action:

  1. Splicing Modulation: Risdiplam binds to the SMN2 pre-mRNA and modifies its splicing pattern, promoting the inclusion of exon 7.
  2. Protein Production: This modulation leads to increased production of full-length SMN protein, which is essential for motor neuron survival.

The compound's efficacy in enhancing SMN protein levels has been validated through various biochemical assays, including quantitative reverse transcription polymerase chain reaction (RT-qPCR) techniques .

Mechanism of Action

Process and Data

The mechanism of action of risdiplam involves:

  1. Binding to SMN2 Pre-mRNA: Risdiplam selectively binds to the SMN2 pre-mRNA transcript.
  2. Promotion of Exon Inclusion: By stabilizing the spliceosome complex, it promotes the inclusion of exon 7 during mRNA processing.
  3. Increased SMN Protein Levels: This results in higher levels of full-length SMN protein in the cell, which supports neuronal health.

Clinical studies have shown that treatment with risdiplam can double the levels of SMN protein in patients, significantly impacting their motor function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Risdiplam exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water, facilitating oral administration.
  • Stability: Chemically stable under physiological conditions.
  • Bioavailability: Demonstrated good bioavailability due to effective absorption across biological membranes.

These properties contribute to its effectiveness as an oral treatment option for SMA patients .

Applications

Scientific Uses

Risdiplam is primarily used in clinical settings for treating spinal muscular atrophy. Its applications include:

  • Therapeutic Use: Approved for use in pediatric and adult SMA patients to improve motor function.
  • Research Tool: Utilized in laboratories studying RNA splicing mechanisms and neurodegenerative diseases.

Ongoing research continues to explore additional applications of risdiplam in other neurological disorders where modulation of RNA splicing may provide therapeutic benefits .

Introduction to Spinal Muscular Atrophy (SMA) and Therapeutic Landscape

Genetic Pathogenesis of SMA: SMN1 Deletion and SMN2 Compensation Dynamics

Spinal muscular atrophy (SMA) is an autosomal recessive neurodegenerative disorder and the leading genetic cause of infant mortality, with an incidence of ~1 in 11,000 live births and a carrier frequency of 1/40–1/50 [2] [9]. The disease stems from homozygous deletions or mutations in the survival motor neuron 1 (SMN1) gene on chromosome 5q13.2, which encodes the survival motor neuron (SMN) protein essential for motor neuron function [2] [9]. The nearly identical SMN2 gene serves as the primary phenotypic modifier but produces predominantly truncated, non-functional SMN protein due to a C-to-T transition in exon 7 that causes skipping of this critical exon during mRNA splicing. Consequently, only ~10% of SMN protein from SMN2 is functional [2] [5] [9].

SMN2 copy number inversely correlates with disease severity:

  • Type 0/I SMA: 1–2 copies (severe, onset <6 months; respiratory failure)
  • Type II SMA: 3 copies (intermediate, onset 6–18 months; sit but not walk)
  • Type III/IV SMA: 4+ copies (mild, childhood/adult onset; ambulant) [2] [9]

Table 1: SMA Classification Based on SMN2 Copy Number and Clinical Severity

SMA TypeSMN2 CopiesAge of OnsetMotor Function
01PrenatalNo motor milestones achieved
I1–20–6 monthsUnable to sit
II36–18 monthsSits independently, cannot walk
III3–4>18 monthsWalks initially, may lose ability
IV≥4AdulthoodMild motor impairment

The molecular consequence is SMN protein deficiency, triggering degeneration of spinal cord alpha motor neurons. This results in progressive muscle weakness, atrophy, and in severe cases, fatal respiratory compromise [2] [6].

Historical Context of SMA Therapeutics: From Supportive Care to Disease-Modifying Agents

For decades, SMA management relied entirely on supportive care:

  • Respiratory support: Non-invasive ventilation, airway clearance for hypoventilation secondary to respiratory muscle weakness [9]
  • Nutritional interventions: Gastrostomy tubes for dysphagia and aspiration risk [2] [9]
  • Orthopedic/rehabilitation: Scoliosis surgery, physiotherapy for contractures [9]

This multidisciplinary approach modestly improved life expectancy but did not halt disease progression. The therapeutic landscape transformed in 2016 with the approval of nusinersen (Spinraza®), an antisense oligonucleotide (ASO) that modulates SMN2 splicing via intrathecal injection [3] [7]. In 2019, onasemnogene abeparvovec (Zolgensma®), an adeno-associated virus 9 (AAV9)-mediated SMN1 gene replacement therapy, provided a one-time intravenous treatment for children <2 years [7]. Despite their efficacy, limitations emerged:

  • Nusinersen requires lifelong intrathecal injections every 4 months
  • Zolgensma has age/weight restrictions and vector-related challenges (e.g., hepatotoxicity, antibody responses) [3] [7]

These constraints highlighted the need for non-invasive, systemic therapies suitable for all ages and SMA types.

Emergence of RNA-Targeted Therapies in Neuromuscular Disorders

RNA-targeting therapies represent a paradigm shift in treating genetic neurological diseases by correcting molecular defects at the transcript level [4] [8]. Two primary strategies exist:

  • Antisense oligonucleotides (ASOs): Single-stranded RNAs that bind pre-mRNA to modulate splicing (e.g., nusinersen for SMA) or reduce toxic RNA (e.g., inotersen for amyloidosis) [4] [8]
  • Small-molecule splicing modifiers: Orally bioavailable compounds that penetrate tissues to alter RNA processing [4] [5]

SMA became a proving ground for RNA therapeutics due to the SMN2 "druggable" backup gene. While nusinersen demonstrated ASO efficacy, its intrathecal delivery limits peripheral SMN expression. Small-molecule approaches offered potential advantages:

  • Blood-brain barrier penetration
  • Systemic distribution to peripheral organs (e.g., skeletal muscle, heart)
  • Oral administration enabling home-based treatment [4] [6]

Risdiplam (Evrysdi®), discovered by Roche/PTC Therapeutics/SMA Foundation, emerged as the first oral SMN2-directed splicing modifier, FDA-approved in August 2020 [5] [6].

Properties

CAS Number

1825352-65-5

Product Name

Risdiplam

IUPAC Name

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C22H23N7O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3

InChI Key

ASKZRYGFUPSJPN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6

Solubility

Soluble in DMSO

Synonyms

Risdiplam; RG7916; RG-7916; RG 7916; RO703406; RO-7034067; RO 7034067;

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.